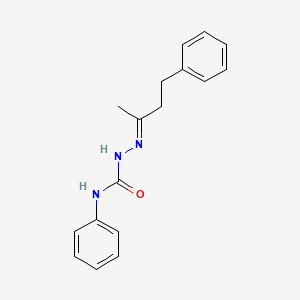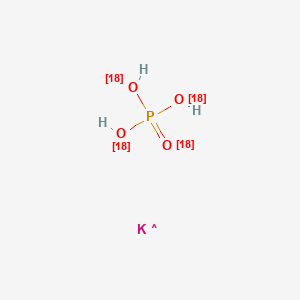![molecular formula C34H22O8 B14081364 Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate CAS No. 100853-51-8](/img/structure/B14081364.png)
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C₃₄H₂₂O₈ It is known for its unique structure, which includes two phenoxycarbonyl groups attached to a benzene-1,4-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-(phenoxycarbonyl)phenol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxycarbonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings
Mechanism of Action
The mechanism of action of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonyl groups can interact with various enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Diphenyl phthalate: Similar in structure but with different functional groups.
1,4-Bis(4-phenoxybenzoyl)benzene: Shares a similar core structure but with different substituents.
Uniqueness
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific combination of phenoxycarbonyl groups and benzene-1,4-dicarboxylate core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
100853-51-8 |
|---|---|
Molecular Formula |
C34H22O8 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
bis(4-phenoxycarbonylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H22O8/c35-31(41-29-19-15-25(16-20-29)33(37)39-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(36)42-30-21-17-26(18-22-30)34(38)40-28-9-5-2-6-10-28/h1-22H |
InChI Key |
MBTHQQYKRSMJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


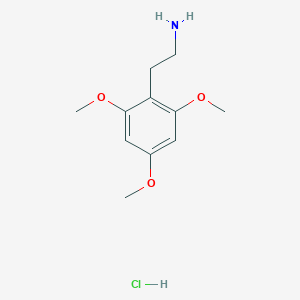
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
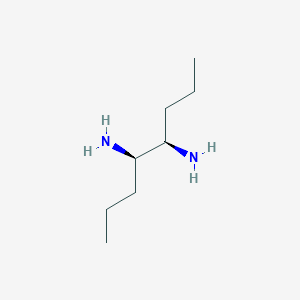
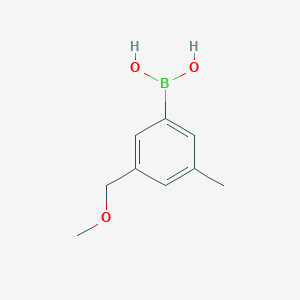
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
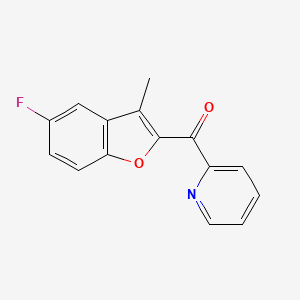

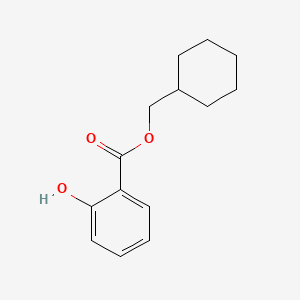
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
